N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-6-7-13-14(9-11)22-16(17-13)18-15(19)10-4-3-5-12(8-10)21-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRGGVPUMTSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been found to exhibit anti-cancer activity against various cancer cell lines. The primary target of this compound is the p53 protein , a crucial regulator of cell cycle and apoptosis.
Mode of Action
This compound interacts with its target, the p53 protein, leading to its activation. The activated p53 protein then triggers a series of biochemical reactions that result in cell cycle arrest and apoptosis.
Biochemical Pathways
Upon activation by the compound, p53 induces G2/M cell cycle arrest . This halts the cell cycle, preventing the cell from dividing. Additionally, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 300.4 g/mol. Its structure includes a benzothiazole moiety and a methylthio group , which are critical for its biological interactions. The presence of these functional groups enhances its solubility and reactivity, making it a valuable subject for research in various fields, including medicinal chemistry.
Anticancer Activity
This compound exhibits significant anticancer properties against several cancer cell lines, including Colo205, U937, MCF7, and A549. The mechanism of action involves:
- Activation of the p53 Protein : This protein is crucial for regulating the cell cycle and apoptosis. The compound activates p53, leading to:
- G2/M Cell Cycle Arrest : This halts the progression of the cell cycle, preventing cancer cells from dividing.
- Induction of Apoptosis : The compound modulates levels of Bcl-2 and Bax proteins, resulting in increased expression of caspases that promote cell death.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . It shows potential as a therapeutic agent against various bacterial infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Targeting p53 Protein : By binding to p53, the compound enhances its tumor suppressor functions.
- Modulation of Apoptotic Pathways : It alters the expression levels of apoptosis-regulating proteins (Bcl-2 and Bax), leading to increased caspase activity and subsequent cell death in cancer cells .
Research Findings
Several studies have investigated the biological activities and mechanisms associated with this compound:
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study showed that treatment with this compound resulted in a dose-dependent decrease in viability of MCF7 breast cancer cells, with notable changes in apoptotic markers.
-
Antimicrobial Efficacy :
- Another research project evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations, suggesting its potential as an antibiotic agent.
Comparison with Similar Compounds
Structural Analogs in Corrosion Inhibition
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Substituents: Amino (-NH2) at position 6 of the benzothiazole ring. Activity: Demonstrates corrosion inhibition via adsorption on metal surfaces, attributed to the electron-donating amino group enhancing interactions with metallic substrates . Key Data: FT-IR peaks at 3399.60 cm⁻¹ (amine) and 3298 cm⁻¹ (amide) confirm functional groups critical for binding .
Derivatives in Medicinal Chemistry
- N-(Thiazol-2-yl)-benzamide Analogs :
- Substituents : Varied groups on the benzamide (e.g., methyl, chloro, methoxy) and thiazole rings.
- Activity : Acts as negative allosteric modulators (NAMs) of ZAC with selectivity over off-targets like m5-HT3AR. Substitutions at the benzamide’s para position (e.g., methyl) enhance potency, while bulkier groups reduce activity .
- Example : Compound 3a (N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide) exhibits a melting point of 185–189°C and 94% yield, with NMR confirming aromatic proton environments .
Triazolothiadiazole-Benzamide Hybrids
- N-(Benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide :
Q & A
Q. How can the synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the condensation of 6-methoxybenzo[d]thiazol-2-amine and 3-(methylthio)benzoyl chloride. Key factors include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Temperature control : Maintaining 50–60°C minimizes side reactions and improves regioselectivity .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures high purity (>95%) . Yield optimization often requires iterative adjustments to stoichiometry and reaction time, monitored via Thin-Layer Chromatography (TLC) .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify aromatic protons (δ 7.2–8.5 ppm) and methoxy/methylthio groups (δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+ at m/z 343.08 .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm the amide C=O stretch, while 1250–1300 cm⁻¹ indicates C-S bonds .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS or cell culture media. Dynamic Light Scattering (DLS) detects aggregation .
- Stability : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours, with HPLC monitoring degradation products .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole and benzamide moieties .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Discrepancies often arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly alter IC₅₀ values .
- Compound purity : Impurities >5% can skew dose-response curves; validate purity via HPLC before assays .
- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. What mechanistic insights exist for its interaction with biological targets like kinases or GPCRs?
- Molecular docking : Simulations suggest the methoxy group hydrogen-bonds with ATP-binding pockets in kinases (e.g., EGFR), while the methylthio moiety enhances hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD = 12 nM for PI3Kγ) with real-time monitoring .
- Fluorescence quenching : Track conformational changes in target proteins upon compound binding .
Q. What strategies are effective for regioselective modification of the benzothiazole core?
- Electrophilic substitution : Use directing groups (e.g., methoxy at C6) to selectively introduce halogens or nitro groups at C4/C5 positions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies C2 of the benzamide ring without disrupting the thiazole .
- Protecting groups : Temporarily block the amide nitrogen with Boc to prevent side reactions during functionalization .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate anticancer activity?
- Range selection : Start with 0.1–100 µM, based on preliminary viability assays (e.g., MTT or Resazurin) .
- Controls : Include positive controls (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%) .
- Data normalization : Express results as % viability relative to untreated cells, with triplicate technical replicates .
Q. What in silico tools are recommended for predicting ADMET properties?
- SwissADME : Predicts blood-brain barrier permeability (low for this compound due to high polar surface area) and CYP450 inhibition .
- ProTox-II : Flags potential hepatotoxicity risks via structural alerts (e.g., thioether groups) .
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS or AMBER .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
